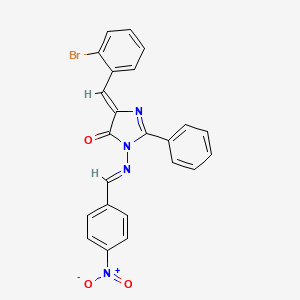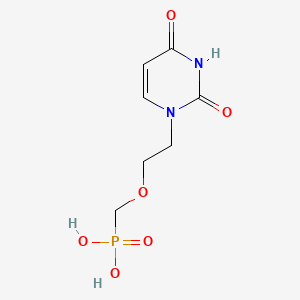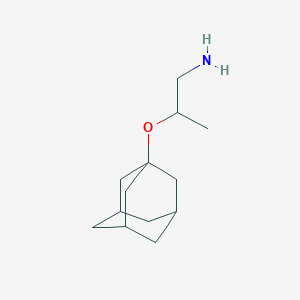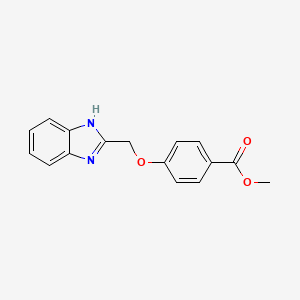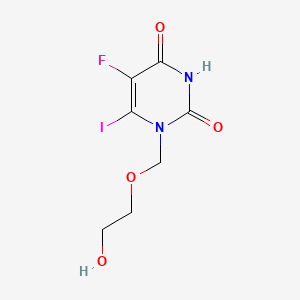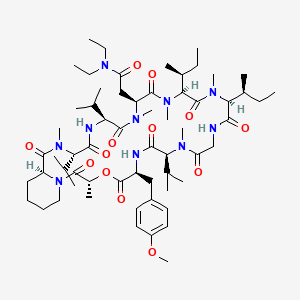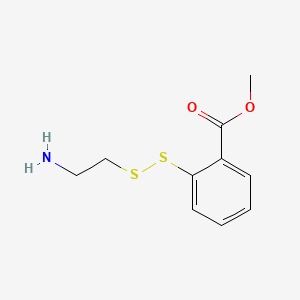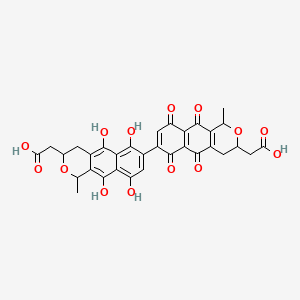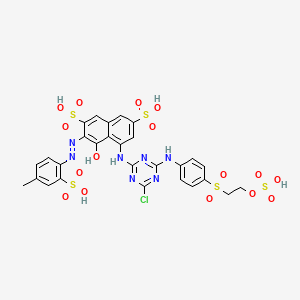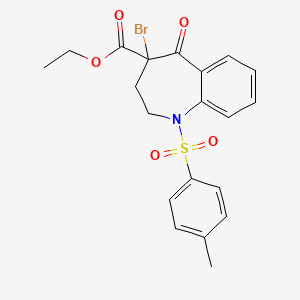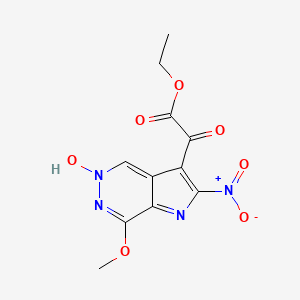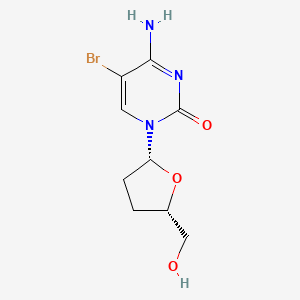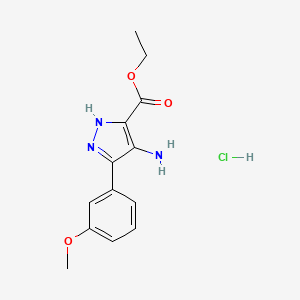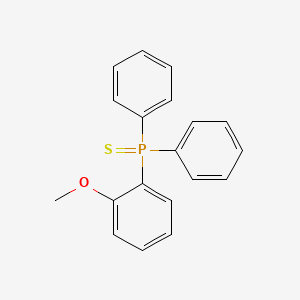
(2-Methoxyphenyl)(diphenyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxypropyl-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of propylene oxide. The mixture is then stirred at elevated temperatures until the reaction is complete. The product is purified by precipitation and drying .
Industrial Production Methods
In industrial settings, the production of hydroxypropyl-beta-cyclodextrin follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as ultrafiltration and spray drying, are common in industrial production to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxypropyl-beta-cyclodextrin primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions can occur under various conditions, including acidic or basic environments.
Common Reagents and Conditions
Oxidation: Hydroxypropyl-beta-cyclodextrin can be oxidized using reagents like sodium periodate, which selectively oxidizes the hydroxyl groups to form aldehyde groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which reduces aldehyde groups back to hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of hydroxypropyl-beta-cyclodextrin, such as esters, ethers, and oxidized forms. These derivatives can have different solubility and stability profiles, making them useful for specific applications .
Wissenschaftliche Forschungsanwendungen
Hydroxypropyl-beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizing agent for hydrophobic compounds, facilitating their use in aqueous environments.
Biology: In cell culture studies, hydroxypropyl-beta-cyclodextrin is used to remove cholesterol from cell membranes, aiding in the study of membrane dynamics and cholesterol metabolism.
Medicine: It is employed in drug formulations to enhance the bioavailability of poorly soluble drugs.
Industry: In the food industry, it is used as a stabilizer and solubilizer for flavors and fragrances.
Wirkmechanismus
Hydroxypropyl-beta-cyclodextrin exerts its effects through molecular encapsulation. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic drug molecules, while the hydrophilic exterior enhances their solubility in aqueous environments. This encapsulation improves the stability and bioavailability of the drugs. The molecular targets and pathways involved include the formation of inclusion complexes with drug molecules, which protect them from degradation and enhance their absorption in the body .
Vergleich Mit ähnlichen Verbindungen
Hydroxypropyl-beta-cyclodextrin is unique among cyclodextrins due to its modified structure, which provides enhanced solubility and stability compared to unmodified beta-cyclodextrin. Similar compounds include:
Methyl-beta-cyclodextrin: Known for its ability to extract cholesterol from cell membranes, but with different solubility and stability profiles.
Sulfobutylether-beta-cyclodextrin: Another modified cyclodextrin with improved solubility and reduced toxicity, often used in parenteral formulations.
Randomly methylated-beta-cyclodextrin: Offers different solubility characteristics and is used in various pharmaceutical applications.
Hydroxypropyl-beta-cyclodextrin stands out due to its balanced properties, making it suitable for a wide range of applications in pharmaceuticals, biology, and industry.
Eigenschaften
CAS-Nummer |
60254-11-7 |
|---|---|
Molekularformel |
C19H17OPS |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C19H17OPS/c1-20-18-14-8-9-15-19(18)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI-Schlüssel |
BDSNJQNDBSUNNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


